molecular formula C17H17BrN2O2S B297004 N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide

Cat. No. B297004
M. Wt: 393.3 g/mol
InChI Key: PNYZXKBLVCRSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide, also known as BBSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBSA is a sulfhydryl-reactive compound that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide reacts with sulfhydryl groups on proteins, resulting in the formation of a covalent bond between N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide and the protein. This covalent modification can lead to changes in protein function and activity. N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide has also been shown to inhibit the activity of certain enzymes by reacting with the enzyme's active site.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects. N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide can modify the function and activity of proteins, leading to changes in cellular processes. N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide has also been shown to inhibit the activity of certain enzymes, which can affect metabolic pathways. Additionally, N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide has been shown to have anti-inflammatory effects and may be a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide has several advantages for lab experiments, including its ability to modify proteins and inhibit enzyme activity. N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide. One area of research could focus on the development of new N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide derivatives with improved properties. Another area of research could focus on the use of N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide as a tool for studying protein function and activity. Additionally, N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide could be further explored as a potential therapeutic agent for inflammatory diseases.

Synthesis Methods

N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide is synthesized by reacting 2-bromobenzyl chloride with N-(4-acetylamino)phenyl-2-mercaptoacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide has been used in various scientific research applications, including protein modification, enzyme inhibition, and drug discovery. N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, leading to changes in protein function and activity. N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide has also been shown to inhibit the activity of certain enzymes, making it a potential tool for studying enzyme function. Additionally, N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide has been used in drug discovery as a starting point for the development of new drugs.

properties

Molecular Formula

C17H17BrN2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(2-bromophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H17BrN2O2S/c1-12(21)19-14-6-8-15(9-7-14)20-17(22)11-23-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)

InChI Key

PNYZXKBLVCRSJL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br

Origin of Product

United States

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